molecular formula C8H8N2O B029069 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 72716-80-4

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B029069
CAS RN: 72716-80-4
M. Wt: 148.16 g/mol
InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

Water was added to 2-methyl-3-oxobutanal sodium salt (1-013-01) (34.73 g), and to the reaction mixture was added 2-cyanoacetamide (23.91 g) and 1.76 mol/L piperidinium acetate (119.4 mL), and the reaction mixture was stirred under reflux in an oil bath at 127° C. After 21 h, to the reaction mixture was added gradually dropwise acetic acid (42.7 mL) at 65° C. as internal temperature for 15 min. After the stirring was continued until internal temperature became to 24° C., the resulting crystal was filtered, and washed with water to give 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (27.76 g, 65.9%, m.p. 258-263° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-3-oxobutanal sodium salt
Quantity
34.73 g
Type
reactant
Reaction Step One
Quantity
23.91 g
Type
reactant
Reaction Step Two
Quantity
119.4 mL
Type
reactant
Reaction Step Two
Quantity
42.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[Na].[CH3:3][CH:4]([C:7](=O)[CH3:8])[CH:5]=O.[C:10]([CH2:12][C:13]([NH2:15])=[O:14])#[N:11].C([O-])(=O)C.[NH2+]1CCCCC1>C(O)(=O)C>[C:10]([C:12]1[C:13](=[O:14])[NH:15][C:7]([CH3:8])=[C:4]([CH3:5])[CH:3]=1)#[N:11] |f:1.2,4.5,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
2-methyl-3-oxobutanal sodium salt
Quantity
34.73 g
Type
reactant
Smiles
[Na].CC(C=O)C(C)=O
Step Two
Name
Quantity
23.91 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
119.4 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH2+]1CCCCC1
Step Three
Name
Quantity
42.7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
127 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
became to 24° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystal was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C(#N)C=1C(NC(=C(C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.76 g
YIELD: PERCENTYIELD 65.9%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.